Ciglitazone, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ciglitazone, (S)- is a member of the thiazolidinedione class of compounds. Developed by Takeda Pharmaceuticals in the early 1980s, it is considered the prototypical compound for this class. Although it was never used as a medication, it sparked significant interest in the effects of thiazolidinediones . Ciglitazone is a potent and selective ligand for the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating glucose and lipid metabolism .
Preparation Methods
The synthesis of Ciglitazone involves several steps, starting with the preparation of the thiazolidinedione ring. The synthetic route typically includes the following steps:
Formation of the Thiazolidinedione Ring: This involves the reaction of a suitable amine with a thioester to form the thiazolidinedione core.
Substitution Reactions: The thiazolidinedione core is then subjected to substitution reactions to introduce the benzyl and methoxy groups.
Cyclization: The final step involves cyclization to form the complete Ciglitazone structure.
Chemical Reactions Analysis
Ciglitazone undergoes several types of chemical reactions, including:
Oxidation: Ciglitazone can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the thiazolidinedione ring.
Substitution: Substitution reactions are used to introduce different functional groups into the molecule.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: Used as a model compound to study the properties and reactions of thiazolidinediones.
Biology: Investigated for its effects on cellular differentiation and metabolism.
Medicine: Studied for its potential as an anti-diabetic agent and its effects on insulin sensitivity.
Industry: Explored for its potential use in developing new therapeutic agents
Mechanism of Action
Ciglitazone exerts its effects by binding to the PPARγ ligand-binding domain with high affinity. This binding activates PPARγ, which in turn regulates the expression of genes involved in glucose and lipid metabolism. The activation of PPARγ leads to increased insulin sensitivity, enhanced adipogenesis, and decreased differentiation and angiogenesis in human umbilical vein endothelial cells .
Comparison with Similar Compounds
Ciglitazone is often compared with other thiazolidinediones, such as:
Pioglitazone: Another PPARγ agonist used as an anti-diabetic drug.
Rosiglitazone: Similar to pioglitazone, but with different safety profiles and regulatory status.
Troglitazone: The first thiazolidinedione to be marketed but was withdrawn due to hepatotoxicity.
Ciglitazone is unique in its role as the prototypical compound for the thiazolidinedione class, serving as a foundation for the development of other similar compounds .
Biological Activity
Ciglitazone, a synthetic thiazolidinedione (TZD), is primarily recognized for its role as a peroxisome proliferator-activated receptor gamma (PPAR-γ) agonist. This compound has garnered attention not only for its antidiabetic properties but also for its potential anti-cancer effects, particularly in bladder and cervical cancers. This article explores the biological activity of Ciglitazone (S), detailing its mechanisms of action, effects on cellular pathways, and implications in various studies.
Ciglitazone exerts its biological effects through several mechanisms:
- PPAR-γ Activation : Ciglitazone activates PPAR-γ, leading to increased adipocyte differentiation while inhibiting myogenesis in muscle cells. This is achieved by upregulating genes such as CCAAT/enhancer-binding protein alpha (C/EBPα) and downregulating myogenic differentiation factors like myogenin and myogenic regulatory factor-5 .
- Induction of Apoptosis : Ciglitazone has been shown to induce apoptosis in cancer cells through both extrinsic and intrinsic pathways. In T24 bladder cancer cells, it increases the expression of TRAIL (TNF-related apoptosis-inducing ligand), which sensitizes these cells to TRAIL-induced apoptosis by downregulating anti-apoptotic proteins such as c-FLIP and survivin .
- Restoration of TRAIL Sensitivity : In cervical cancer cells, Ciglitazone enhances sensitivity to TRAIL by decreasing the expression of the E6 viral oncoprotein, which is known to inhibit TRAIL-mediated apoptosis . This mechanism highlights the potential of Ciglitazone in overcoming resistance to apoptosis in cancer therapies.
Bladder Cancer Studies
In a study involving nude mice with T24 bladder cancer xenografts, Ciglitazone treatment resulted in significant tumor growth inhibition compared to vehicle-treated controls. The study demonstrated that Ciglitazone at a dosage of 15 mg/kg weekly effectively reduced tumor volume, indicating its potential as an anti-cancer agent .
Treatment Group | Tumor Volume (mm³) | Significance |
---|---|---|
Vehicle | 1200 ± 150 | - |
Ciglitazone | 350 ± 80 | p < 0.01 |
Cervical Cancer Studies
Ciglitazone's effect on cervical cancer cell lines such as HeLa and Ca Ski was also investigated. At concentrations above 30 µM, it significantly increased DNA fragmentation indicative of apoptosis, with approximately 60% of HeLa cells showing fragmented DNA after 24 hours of treatment .
Cell Line | Concentration (µM) | % Cells with DNA Fragmentation |
---|---|---|
HeLa | 40 | 60% |
Ca Ski | 40 | 50% |
C-33 A | 40 | 65% |
Case Studies
- Adipogenic Transdifferentiation : A study examined the effect of Ciglitazone on bovine muscle satellite cells (BSC). It was found that increasing concentrations of Ciglitazone promoted adipogenic transdifferentiation while inhibiting myogenic differentiation . This suggests that Ciglitazone may have applications in livestock management for improving fat deposition.
- PPAR-γ Activation in Human Cells : Research indicated that Ciglitazone effectively activated PPAR-γ in human cell lines, leading to enhanced insulin sensitivity and glucose uptake. This underscores its potential utility in treating insulin resistance associated with type 2 diabetes .
Properties
CAS No. |
96207-23-7 |
---|---|
Molecular Formula |
C18H23NO3S |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
(5S)-5-[[4-[(1-methylcyclohexyl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H23NO3S/c1-18(9-3-2-4-10-18)12-22-14-7-5-13(6-8-14)11-15-16(20)19-17(21)23-15/h5-8,15H,2-4,9-12H2,1H3,(H,19,20,21)/t15-/m0/s1 |
InChI Key |
YZFWTZACSRHJQD-HNNXBMFYSA-N |
Isomeric SMILES |
CC1(CCCCC1)COC2=CC=C(C=C2)C[C@H]3C(=O)NC(=O)S3 |
Canonical SMILES |
CC1(CCCCC1)COC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.